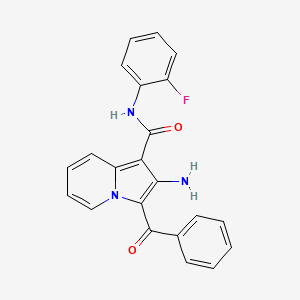

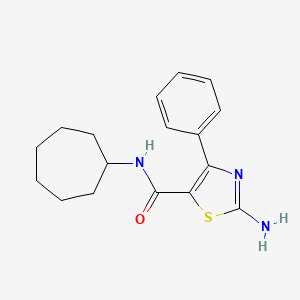

2-amino-3-benzoyl-N-(2-fluorophenyl)indolizine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-amino-3-benzoyl-N-(2-fluorophenyl)indolizine-1-carboxamide” is a complex and synthetically developed compound. It is a type of indole derivative . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Synthesis Analysis

The synthesis of such compounds often involves reactions of heterocyclization of aminoazoles . These types of transformations are used in diversity-oriented synthesis . The presence of several alternative reaction centers in aminoazoles often makes them useful reagents in controlled multidirectional interactions providing the possibility to synthesize diverse chemotypes of final products .科学的研究の応用

Synthetic Methodologies

Research has explored various synthetic routes to create indolizine derivatives, including 2-amino-3-benzoyl-N-(2-fluorophenyl)indolizine-1-carboxamide, highlighting the versatility and adaptability of these compounds for different scientific applications. For instance, the synthesis of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates through heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid demonstrates the complexity and precision required in creating specific indolizine compounds (Cucek & Verček, 2008). Similarly, the development of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives via a one-pot domino reaction showcases innovative approaches to streamline synthesis processes (Ziyaadini et al., 2011).

Biological Activities

Indolizine derivatives have been studied for their potential in treating various diseases, indicating their significant biomedical applications. Research into 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives has revealed their excellent in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activities (Mahanthesha et al., 2022). Moreover, benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable activity against the avian influenza virus, indicating the potential of indolizine derivatives in antiviral therapies (Hebishy et al., 2020).

Medicinal Chemistry Applications

The diverse chemical structures and biological activities of indolizine derivatives underscore their significance in medicinal chemistry. Synthesis and characterization of compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, which inhibits the proliferation of cancer cell lines, exemplify the therapeutic potential of these compounds in oncology (Hao et al., 2017). Additionally, unusual blue-shifted acid-responsive photoluminescence behavior in 6-amino-8-cyanobenzo[1,2-b]indolizines suggests applications in material science and sensor development, highlighting the multifaceted utility of indolizine derivatives beyond medicinal chemistry (Outlaw et al., 2016).

特性

IUPAC Name |

2-amino-3-benzoyl-N-(2-fluorophenyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FN3O2/c23-15-10-4-5-11-16(15)25-22(28)18-17-12-6-7-13-26(17)20(19(18)24)21(27)14-8-2-1-3-9-14/h1-13H,24H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSWBSVXMRVGHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-benzoyl-N-(2-fluorophenyl)indolizine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2669889.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)butanamide](/img/structure/B2669892.png)

![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide](/img/structure/B2669903.png)

![1-(2,3-dimethylphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2669906.png)